(1R)-1-(1-benzofuran-2-yl)ethan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

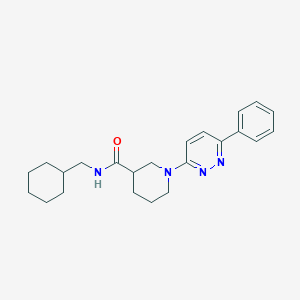

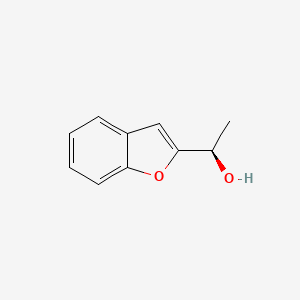

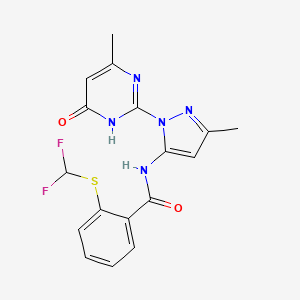

“(1R)-1-(1-benzofuran-2-yl)ethan-1-ol” is a chemical compound with the CAS Number: 119678-66-9 . Its IUPAC name is (1R)-1-(1-benzofuran-2-yl)ethanol . The compound has a molecular weight of 162.19 .

Molecular Structure Analysis

The InChI code for “(1R)-1-(1-benzofuran-2-yl)ethan-1-ol” is 1S/C10H10O2/c1-7(11)10-6-8-4-2-3-5-9(8)12-10/h2-7,11H,1H3/t7-/m1/s1 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

“(1R)-1-(1-benzofuran-2-yl)ethan-1-ol” is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Kinetic Resolution in Enantiomer Selective Reactions

(1R)-1-(1-Benzofuran-2-yl)ethan-1-ol has been utilized in kinetic resolution processes. Lipase-catalyzed enantiomer selective reactions have been performed on racemic mixtures of this compound, yielding enantiopure forms. This process is significant in preparing optically active substances for various applications, including pharmaceuticals (Paizs et al., 2003).

Synthesis and Characterization in Polymer Science

This compound is used in the synthesis of novel methacrylate polymers. For instance, its reaction with 4-hydroxybenzaldehyde and subsequent processes have led to the creation of polymers with unique dielectric and thermal properties. Such developments have potential applications in materials science (Çelik & Coskun, 2018).

Biocatalysis in Green Chemistry

The compound also finds application in green chemistry through biocatalysis. Studies have shown its bioreduction using Lactobacillus paracasei, yielding high enantiomeric excess and conversion. This bio-based method of producing enantiopure (S)-1-(benzofuran-2-yl)ethanol highlights the potential of biological methods in synthesizing chiral intermediaries for sophisticated molecules, including drugs (Şahin, 2019).

Enantioselectivity in Pharmaceutical Applications

Research into the enantioselectivity of various derivatives of this compound, such as 1‐(benzofuran‐2‐yl)‐1‐(1‐H‐imidaz‐1‐yl) alkanes, has been conducted. These studies are crucial in understanding the interactions of these compounds with biological systems, particularly in pharmaceutical contexts (Khodarahmi et al., 1998).

Synthetic Methods in Organic Chemistry

(1R)-1-(1-Benzofuran-2-yl)ethan-1-ol is involved in synthetic methods for creating optically active carbinols. Such synthetic routes are important for the preparation of compounds with specific optical activities, which have wide-ranging applications in chemistry and drug development (Paizs et al., 2003).

Applications in Natural Product Chemistry

This compound is also significant in the isolation and characterization of new natural products. Studies involving the roots of plants like Leontopodium alpinum have identified new compounds related to (1R)-1-(1-Benzofuran-2-yl)ethan-1-ol, contributing to our understanding of natural product chemistry and potential pharmaceutical applications (Dobner et al., 2003).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(1R)-1-(1-benzofuran-2-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-7(11)10-6-8-4-2-3-5-9(8)12-10/h2-7,11H,1H3/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCLFEKBHGKCUPA-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2O1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC2=CC=CC=C2O1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-1-(1-benzofuran-2-yl)ethan-1-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-3-phenylurea](/img/structure/B2410822.png)

![2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B2410827.png)

![N-(5-chloro-2-methoxyphenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2410829.png)

![(5Z)-N-[(4-tert-butylphenyl)methoxy]-3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-imine](/img/structure/B2410830.png)

![N-[2-(3-ethoxypropylsulfamoyl)ethyl]-4-methoxybenzamide](/img/structure/B2410831.png)

![(Z)-2-Cyano-N-[2-[(4-fluorophenyl)sulfonylamino]phenyl]-3-phenylprop-2-enamide](/img/structure/B2410835.png)

![4-(benzylthio)-2-(4-ethoxyphenyl)-9-methoxy-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2410837.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2410842.png)